molecular formula C33H30N4O2S B11702889 ethyl 4-(4-ethylphenyl)-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

ethyl 4-(4-ethylphenyl)-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

Cat. No.: B11702889
M. Wt: 546.7 g/mol
InChI Key: WUEOEUYTSIASRG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethylphenyl)-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

The synthesis of ethyl 4-(4-ethylphenyl)-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves multiple steps and specific reaction conditions. The process typically starts with the preparation of the phthalazine and thiadiazole precursors. These precursors are then subjected to a series of reactions, including cyclization and esterification, to form the final spiro compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Ethyl 4-(4-ethylphenyl)-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(4-ethylphenyl)-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(4-ethylphenyl)-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Ethyl 4-(4-ethylphenyl)-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can be compared with other spiro compounds, such as:

Properties

Molecular Formula

C33H30N4O2S

Molecular Weight

546.7 g/mol

IUPAC Name

ethyl 4'-(4-ethylphenyl)-4-(4-methylphenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate

InChI

InChI=1S/C33H30N4O2S/c1-4-24-17-19-25(20-18-24)30-28-13-9-10-14-29(28)33(36(34-30)26-11-7-6-8-12-26)37(27-21-15-23(3)16-22-27)35-31(40-33)32(38)39-5-2/h6-22H,4-5H2,1-3H3

InChI Key

WUEOEUYTSIASRG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)OCC)C5=CC=C(C=C5)C)C6=CC=CC=C6

Origin of Product

United States

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